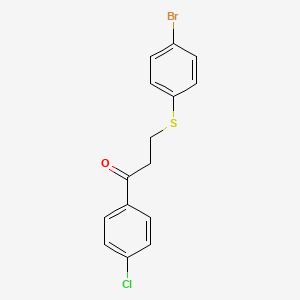

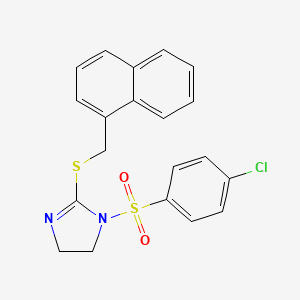

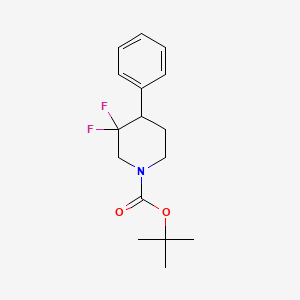

![molecular formula C21H18N4O4S B2452564 (Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173559-03-9](/img/structure/B2452564.png)

(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is a colorless oil that melts just above room temperature . Quinoxaline structures are widely found in natural products and biologically active molecules .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . Iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has also been reported .

Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety .

Chemical Reactions Analysis

In the synthesis of quinoxalines, alcohols can act as hydrogen donors and coupling components at the same time, which are easily handled, renewable, and inexpensive . On the other hand, nitroarenes are usually considered precursors of anilines, which can be hydrogenated as hydrogen acceptors in the transfer hydrogenation process .

Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol−1 .

Scientific Research Applications

Synthesis and Derivatives

The compound has been used in the synthesis of various derivatives. For example, it has been involved in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in specific conditions, leading to various derivatives with potential applications (Mohamed, 2014).

Another study focused on the synthesis of different ethyl iminothiazolopyridine-4-carboxylate derivatives from similar initial compounds. These reactions produced various derivatives, suggesting potential utility in further chemical synthesis and pharmaceutical applications (Mohamed, 2021).

Chemical Reactions and Properties

Ethyl 2-(benzo[d]thazol-2-yl)acetate has been used in various chemical reactions to produce a wide range of derivatives. One study demonstrated its use in forming Schiff bases, N-formyl, and triacetyl derivatives through condensation with aldehydes, formic acid, and acetyl chloride. This showcases its versatility in chemical synthesis (Ammar et al., 2000).

In another research, the compound was part of a reaction to create novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. This indicates its potential for synthesizing novel compounds with varying chemical structures and properties (Nassiri & Milani, 2020).

Potential Pharmaceutical Applications

Studies have explored the use of derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate in potential pharmaceutical applications. For instance, derivatives containing quinoxaline, tetrazoles, and 1,3,4-oxadiazoles have been synthesized, showing pharmacological activities like anti-inflammatory, analgesic, and anticonvulsant activities. This points to the compound's relevance in drug discovery and design (Kethireddy et al., 2017).

Another study reported the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, which were obtained using reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate. This highlights its potential utility in creating compounds that may have pharmacological significance (Arab-Salmanabadi et al., 2015).

Future Directions

properties

IUPAC Name |

ethyl 2-[6-methoxy-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-3-29-19(26)12-25-17-9-8-13(28-2)10-18(17)30-21(25)24-20(27)16-11-22-14-6-4-5-7-15(14)23-16/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHJUSSFTVQXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

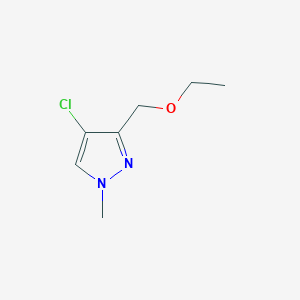

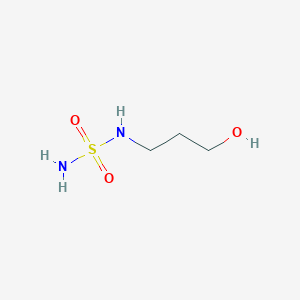

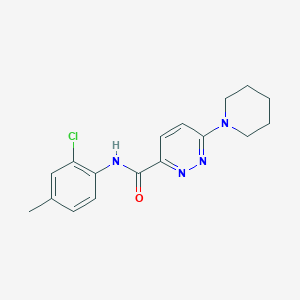

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)